molecular formula C22H18N6O2 B13995402 4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 78503-80-7

4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B13995402
CAS No.: 78503-80-7
M. Wt: 398.4 g/mol
InChI Key: PVPHEEWBXNVLGB-UHFFFAOYSA-N
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Description

4-[(E)-(4’-Amino[1,1’-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a combination of biphenyl, diazenyl, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4’-Amino[1,1’-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the pyrazole intermediate can be prepared via a cyclization reaction involving hydrazine and an appropriate diketone.

The final step involves the diazotization of the amino group on the biphenyl intermediate, followed by coupling with the pyrazole intermediate under acidic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4’-Amino[1,1’-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(E)-(4’-Amino[1,1’-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(4’-Amino[1,1’-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-(4’-Amino[1,1’-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one: Similar in structure but with variations in the substituents on the biphenyl or pyrazole rings.

    Pyridine derivatives: Compounds like 4-aminopyridine and 4-dipyridylamine share structural similarities and exhibit comparable chemical properties.

Uniqueness

The uniqueness of 4-[(E)-(4’-Amino[1,1’-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one lies in its combination of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

CAS No.

78503-80-7

Molecular Formula

C22H18N6O2

Molecular Weight

398.4 g/mol

IUPAC Name

4-[[4-(4-aminophenyl)phenyl]diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one

InChI

InChI=1S/C22H18N6O2/c1-14-20(22(30)28(27-14)21(29)17-10-12-24-13-11-17)26-25-19-8-4-16(5-9-19)15-2-6-18(23)7-3-15/h2-13,20H,23H2,1H3

InChI Key

PVPHEEWBXNVLGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N)C(=O)C4=CC=NC=C4

Origin of Product

United States

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